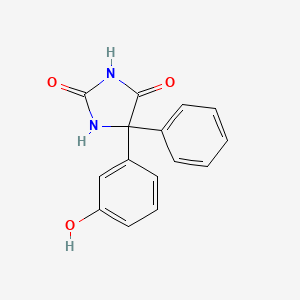

5-(3-hydroxyphenyl)-5-phenylhydantoin

描述

属性

IUPAC Name |

5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-12-8-4-7-11(9-12)15(10-5-2-1-3-6-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPRLRPJSPWQNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952482 |

Source

|

| Record name | 4-(3-Hydroxyphenyl)-4-phenyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30074-03-4 |

Source

|

| Record name | 5-(3′-Hydroxyphenyl)-5-phenylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30074-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Hydroxyphenyl)-5-phenylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030074034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Hydroxyphenyl)-4-phenyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(m-hydroxyphenyl)-4-phenylperhydroimidazole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-hydroxyphenyl)-5-phenylhydantoin

This technical guide provides a comprehensive overview of the core basic properties of 5-(3-hydroxyphenyl)-5-phenylhydantoin, a metabolite of the anti-seizure medication phenytoin (B1677684). The information is tailored for researchers, scientists, and professionals involved in drug development and related fields. This document details the compound's chemical and physical characteristics, pharmacological profile, and relevant experimental protocols.

Core Properties

This compound, also known as m-hydroxyphenyl-phenylhydantoin (m-HPPH), is a significant metabolite of phenytoin, formed through aromatic hydroxylation. Understanding its properties is crucial for a complete comprehension of phenytoin's metabolic fate and potential biological activity of its derivatives.

Chemical and Physical Data

Quantitative data for this compound is summarized below. For comparative purposes, data for the related and more extensively studied 4-hydroxy isomer and the parent compound, phenytoin, are also included where available.

| Property | This compound | 5-(4-hydroxyphenyl)-5-phenylhydantoin | Phenytoin (5,5-diphenylhydantoin) |

| CAS Number | 30074-03-4[1] | 2784-27-2 | 57-41-0[2] |

| Molecular Formula | C₁₅H₁₂N₂O₃[1] | C₁₅H₁₂N₂O₃ | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 268.27 g/mol [3] | 268.27 g/mol | 252.27 g/mol |

| Melting Point | Not available | >300 °C[4] | 293-295 °C[2] |

| Boiling Point | Not available | Not available | 395.45 °C (estimated)[2] |

| Density | 1.348 g/cm³[1] | Not available | 1.1562 (estimated)[2] |

| pKa | Not available | Not available | 8.43[2] |

| Solubility | Not available | Soluble in DMF:MeOH (2:1) at 50 mg/mL[4] | Practically insoluble in water[2] |

Spectral Data

Spectral data is essential for the identification and characterization of this compound. While full spectral data sets are often proprietary, characteristic spectral information can be inferred from available sources.

| Spectral Data Type | This compound |

| ¹H NMR | Spectra available from commercial suppliers, indicating its structural confirmation is possible through this method.[5] |

| ¹³C NMR | Data for the 4-hydroxy isomer is available and can provide a reference for the expected chemical shifts.[6][7] |

| Mass Spectrometry | Mass spectra for the 4-hydroxy isomer are available, which can be used to predict fragmentation patterns.[8] |

| Infrared (IR) Spectroscopy | IR spectra for related hydantoin (B18101) structures are available, allowing for the identification of key functional groups such as C=O and N-H stretches. |

Synthesis and Experimental Protocols

Synthetic Approach: Bucherer-Bergs Reaction

A plausible and widely used method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[9][10][11][12][13] This one-pot reaction typically involves a ketone, potassium cyanide, and ammonium (B1175870) carbonate. For the synthesis of this compound, the starting ketone would be 3-hydroxybenzophenone.

Reaction Scheme:

Caption: Bucherer-Bergs synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxybenzophenone, potassium cyanide, and ammonium carbonate in a suitable solvent such as aqueous ethanol. Molar ratios would typically be in excess for the cyanide and carbonate salts relative to the ketone.[10]

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography.[10]

-

Work-up: After cooling the reaction mixture to room temperature, pour it into water.

-

Purification: Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the crude hydantoin product. The precipitate can then be collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation and quantification of phenytoin and its metabolites from biological matrices.[4][14][15][16]

Experimental Protocol Outline:

-

Sample Preparation: Plasma or serum samples are subjected to protein precipitation using a solvent like acetonitrile (B52724), followed by centrifugation. The supernatant is then collected for analysis.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.[4][15]

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol).[4][16]

-

Flow Rate: Typically around 1 mL/min.[16]

-

Detection: UV detection at a wavelength of approximately 220-250 nm.[4]

-

-

Quantification: A calibration curve is generated using standards of known concentrations of this compound to quantify the analyte in the unknown samples.

Pharmacological Profile

Metabolic Pathway of Phenytoin

This compound is a product of the phase I metabolism of phenytoin, which is primarily mediated by the cytochrome P450 enzyme system in the liver. The major metabolic pathway involves hydroxylation at the para-position to form 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), with hydroxylation at the meta-position being a minor pathway.[1][17] These hydroxylated metabolites are then conjugated with glucuronic acid in phase II metabolism before excretion.[1][3][17]

Caption: Metabolic pathway of Phenytoin to its hydroxylated metabolites.

The primary enzymes involved in the hydroxylation of phenytoin are CYP2C9 and CYP2C19.[1][17][18][19] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in phenytoin metabolism and plasma concentrations. The hydroxylated metabolites, including this compound, are generally considered to be pharmacologically less active than the parent drug.[20]

Anticonvulsant Activity Screening

The anticonvulsant potential of compounds like this compound is typically evaluated using a battery of preclinical in vivo models.

Caption: General workflow for preclinical anticonvulsant drug screening.

Experimental Protocol Outline for Maximal Electroshock (MES) Test: [21][22][23][24]

-

Animal Model: Mice or rats are commonly used.

-

Drug Administration: The test compound is administered intraperitoneally or orally at various doses. A control group receives the vehicle.

-

Induction of Seizure: After a specific pretreatment time, a supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The ability of the drug to prevent the tonic hindlimb extension is considered a positive anticonvulsant effect. The median effective dose (ED₅₀) is then calculated.

While direct evidence for the anticonvulsant activity of this compound is limited, studies on other hydroxylated hydantoin derivatives have shown that such modifications can influence activity.[25][26][27]

Safety and Handling

Based on information for the isomeric 5-(4-hydroxyphenyl)-5-phenylhydantoin, it is advisable to handle this compound with care. It may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed.

Conclusion

This compound is a key metabolite in the biotransformation of phenytoin. While its own pharmacological activity is not extensively documented, its chemical and physical properties are of significant interest to researchers in medicinal chemistry and drug metabolism. The methodologies outlined in this guide for its synthesis and analysis, along with the understanding of its place in the metabolic pathway of phenytoin, provide a solid foundation for further investigation into this and related compounds. Further research is warranted to fully elucidate the specific biological activities and toxicological profile of this compound.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bucherer-Bergs Reaction [drugfuture.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 12. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medipol.edu.tr [medipol.edu.tr]

- 15. researchgate.net [researchgate.net]

- 16. Validated high performance liquid chromatographic method for simultaneous determination of phenytoin, phenobarbital and carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Formation of active metabolites of anticonvulsant drugs. A review of their pharmacokinetic and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 22. ijpp.com [ijpp.com]

- 23. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. screening methods for Antiepileptic activity | PPTX [slideshare.net]

- 25. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pcbiochemres.com [pcbiochemres.com]

- 27. mdpi.com [mdpi.com]

The Pharmacological Profile of 5-(3-hydroxyphenyl)-5-phenylhydantoin: An Inactive Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-hydroxyphenyl)-5-phenylhydantoin, also known as meta-hydroxyphenylphenylhydantoin (m-HPPH), is recognized primarily as a human metabolite of the widely used anti-seizure medication, phenytoin (B1677684).[1][2][3][4][5] Phenytoin exerts its anticonvulsant effects by blocking voltage-gated sodium channels in the brain, which stabilizes neuronal membranes and prevents the spread of seizure activity. A thorough review of the existing scientific literature indicates that while this compound is a product of phenytoin's metabolism, it is considered to be pharmacologically inactive.

Core Finding: Lack of a Direct Mechanism of Action

Extensive searches of pharmacological databases and scientific publications have not yielded any evidence to suggest that this compound possesses a distinct mechanism of action. The prevailing understanding within the scientific community is that the metabolites of phenytoin, including its hydroxylated forms, do not contribute significantly to its therapeutic effects. One comprehensive review on the topic explicitly states that the metabolites of phenytoin have not been shown to possess significant pharmacological activity.

This lack of intrinsic activity means that there are no known molecular targets, signaling pathways, or physiological effects directly attributable to this compound. Consequently, the core requirements for an in-depth technical guide on its mechanism of action—quantitative data, experimental protocols, and signaling pathway diagrams—cannot be fulfilled as the foundational pharmacological activity is absent.

The Metabolic Pathway of Phenytoin

To understand the context of this compound, it is essential to consider the metabolism of its parent compound, phenytoin. Phenytoin is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP2C9 and CYP2C19. This process involves the hydroxylation of one of the phenyl rings, leading to the formation of hydroxylated metabolites that are subsequently conjugated and excreted. The main metabolite is the para-hydroxylated form (p-HPPH), with the meta-hydroxylated form (m-HPPH) being another identified product. These metabolites are then typically glucuronidated to facilitate their elimination from the body.

The metabolic conversion of phenytoin to its hydroxylated metabolites is a detoxification process, rendering the compound more water-soluble and easier to excrete. The resulting metabolites are generally considered to be inactive byproducts of this process.

Below is a simplified representation of the metabolic pathway leading to the formation of this compound.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-(3'-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 91597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchwithrowan.com [researchwithrowan.com]

Biological Activity of 5-(3-hydroxyphenyl)-5-phenylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 5-(3-hydroxyphenyl)-5-phenylhydantoin, a metabolite of the widely used anticonvulsant drug, phenytoin (B1677684). While specific research on the meta-hydroxylated isomer is limited, this document extrapolates from the extensive data available on phenytoin and its primary para-hydroxylated metabolite to provide a detailed understanding of its expected pharmacological profile. This guide covers the metabolic pathway of phenytoin, the presumed mechanism of action of its hydantoin (B18101) derivatives, and detailed experimental protocols for key assays in the field of anticonvulsant drug discovery. All quantitative data is presented in structured tables, and relevant pathways and workflows are visualized using diagrams.

Introduction

This compound, also known as m-HPPH, is a human metabolite of phenytoin, a cornerstone therapeutic for the management of epilepsy.[1][2] Phenytoin exerts its anticonvulsant effects primarily through the blockade of voltage-gated sodium channels in the brain, which stabilizes neuronal membranes and prevents the propagation of seizure activity.[3][4] The metabolism of phenytoin is a critical aspect of its pharmacology, leading to the formation of hydroxylated derivatives, with the para-hydroxyphenyl variant being the most abundant.[5][6] While the biological activities of these metabolites are generally considered to be less potent than the parent compound, a thorough understanding of their pharmacological profile is essential for a complete picture of phenytoin's in vivo effects and for the development of novel hydantoin-based therapeutics. This guide focuses on the available information regarding this compound and provides a framework for its further investigation.

Metabolic Pathway of Phenytoin

Phenytoin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly CYP2C9 and CYP2C19.[5][6] The initial step involves the formation of a reactive arene oxide intermediate. This intermediate is then primarily converted to hydroxylated metabolites. The major metabolite is 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), while this compound (m-HPPH) is formed to a lesser extent. These hydroxylated metabolites can be further metabolized through glucuronidation before excretion.[5][7]

Presumed Biological Activity and Mechanism of Action

The biological activity of this compound is presumed to be similar to that of other hydantoin derivatives, primarily acting as an anticonvulsant. The core mechanism is believed to be the modulation of voltage-gated sodium channels.[4]

Primary Target: Voltage-Gated Sodium Channels

Other Potential Targets

Studies on phenytoin have suggested potential interactions with other neurotransmitter systems, which may also apply to its metabolites:

-

GABAergic System: Phenytoin has been shown to enhance GABAergic transmission, which is the primary inhibitory neurotransmitter system in the brain.[8][9]

-

Glutamatergic System: Some evidence suggests that phenytoin can inhibit the release of glutamate (B1630785), the primary excitatory neurotransmitter.[8] It has also been shown to competitively block non-NMDA receptors in some experimental models.[10]

-

Calcium Channels: Modulation of calcium channels has also been proposed as a potential, albeit less significant, mechanism of action for phenytoin.[11]

Quantitative Biological Data

Specific quantitative data for the biological activity of this compound is not extensively reported in the literature. The following table summarizes typical data for phenytoin and other hydantoin derivatives from anticonvulsant screening programs. It is anticipated that m-HPPH would exhibit some level of activity in these assays, likely with a lower potency than phenytoin.

| Compound | Assay | Species | Route of Admin. | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (TD50/ED50) |

| Phenytoin | Maximal Electroshock (MES) | Mouse | i.p. | 9.5 | 69 | 7.3 |

| Phenytoin | Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | i.p. | >100 | - | - |

| 5-(4-Fluorophenyl)-5-phenylhydantoin | Maximal Electroshock (MES) | Mouse | i.p. | 25 | >300 | >12 |

| 5,5-bis(4-fluorophenyl)hydantoin | Maximal Electroshock (MES) | Mouse | i.p. | 30 | >300 | >10 |

Data extrapolated from general anticonvulsant screening literature.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of anticonvulsant compounds.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and is highly predictive of efficacy for drugs that block seizure spread.

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

-

Male ICR mice (20-25 g)

-

Corneal electrodes

-

AC shock generator

-

Test compound solution and vehicle control

Procedure:

-

Administer the test compound or vehicle to groups of mice (n=8-10 per group) via intraperitoneal (i.p.) or oral (p.o.) route.

-

At the time of predicted peak effect of the compound, apply a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A drop of saline is applied to the eyes before electrode placement to ensure good electrical contact.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The tonic extension is characterized by the hindlimbs being in full, rigid extension at a 180-degree angle to the trunk of the body.

-

The endpoint is the abolition of the tonic hindlimb extension.

-

The ED50 (the dose that protects 50% of the animals) is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.[12][13]

Objective: To determine the ability of a test compound to prevent clonic seizures induced by a subcutaneous injection of pentylenetetrazole.

Materials:

-

Male ICR mice (20-25 g)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

-

Test compound solution and vehicle control

-

Observation chambers

Procedure:

-

Administer the test compound or vehicle to groups of mice (n=8-10 per group) via i.p. or p.o. route.

-

At the time of predicted peak effect, administer a convulsant dose of PTZ subcutaneously in the scruff of the neck.

-

Immediately place each mouse in an individual observation chamber.

-

Observe the animals for 30 minutes for the presence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and/or body lasting for at least 5 seconds.

-

The endpoint is the absence of a clonic seizure within the 30-minute observation period.

-

The ED50 is calculated using probit analysis.

In Vitro Sodium Channel Electrophysiology

This assay directly measures the effect of a compound on voltage-gated sodium channels.

Objective: To determine the inhibitory concentration (IC50) of a test compound on sodium currents in a neuronal cell line.

Materials:

-

Neuronal cell line expressing voltage-gated sodium channels (e.g., SH-SY5Y, ND7/23)

-

Patch-clamp electrophysiology rig

-

External and internal recording solutions

-

Test compound solutions

Procedure:

-

Culture the neuronal cells on glass coverslips.

-

Perform whole-cell patch-clamp recordings.

-

Apply a voltage protocol to elicit sodium currents (e.g., a depolarizing step from a holding potential of -100 mV to 0 mV).

-

Establish a stable baseline recording of the sodium current.

-

Perfuse the cells with increasing concentrations of the test compound.

-

Measure the peak sodium current at each concentration.

-

Calculate the percentage of inhibition of the sodium current for each concentration relative to the baseline.

-

Plot the concentration-response curve and determine the IC50 value.

Conclusion

This compound is a metabolite of phenytoin with a presumed, though not extensively characterized, anticonvulsant profile. Based on the well-established mechanism of its parent compound and other hydantoin derivatives, its primary biological activity is likely the modulation of voltage-gated sodium channels. The experimental protocols detailed in this guide provide a robust framework for the future investigation of this and other novel anticonvulsant candidates. Further research is warranted to elucidate the specific quantitative biological activity, pharmacokinetic profile, and potential therapeutic applications of this compound. Such studies will contribute to a more complete understanding of phenytoin's pharmacology and may pave the way for the development of new antiepileptic drugs with improved efficacy and safety profiles.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. The effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic side effects: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Sodium channel blockade with phenytoin protects spinal cord axons, enhances axonal conduction, and improves functional motor recovery after contusion SCI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of anticonvulsants. Role of the differential effects on the active uptake of putative neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of phenytoin on glutamate and GABA transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenytoin, an antiepileptic drug, competitively blocked non-NMDA receptors produced by Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]

- 12. benchchem.com [benchchem.com]

- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

5-(3-hydroxyphenyl)-5-phenylhydantoin as a phenytoin metabolite.

An In-Depth Technical Guide on 5-(3-hydroxyphenyl)-5-phenylhydantoin as a Phenytoin (B1677684) Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (m-HPPH), a significant metabolite of the widely used antiepileptic drug, phenytoin. The document details its metabolic formation, quantitative data, experimental protocols for its analysis, and its biological significance, tailored for professionals in the fields of pharmacology, toxicology, and drug development.

Introduction: The Metabolic Fate of Phenytoin

Phenytoin (5,5-diphenylhydantoin) is a first-line antiepileptic drug that undergoes extensive hepatic metabolism. The primary route of biotransformation is aromatic hydroxylation, catalyzed predominantly by the cytochrome P450 enzymes CYP2C9 and CYP2C19. This process primarily yields 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), the major, largely inactive metabolite. However, a smaller but significant portion of phenytoin is hydroxylated at the meta position of one of the phenyl rings, forming this compound (m-HPPH). While less abundant, m-HPPH is gaining attention due to its potential for biological activity and its implications for understanding phenytoin's complete pharmacokinetic and toxicological profile.

Metabolic Pathway: Formation of m-HPPH

The generation of m-HPPH is a key step in the metabolic clearance of phenytoin. The following diagram illustrates the enzymatic conversion of the parent drug into its primary hydroxylated metabolites.

Caption: The metabolic pathway of phenytoin to its hydroxylated metabolites.

Quantitative Data on m-HPPH

The quantification of m-HPPH is essential for pharmacokinetic modeling and for assessing inter-individual variability in phenytoin metabolism. The following tables summarize key data from scientific literature.

Table 1: Comparative Pharmacokinetic Data

| Compound | Typical Plasma Concentration (in treated patients) | Percentage of Urinary Metabolites |

| Phenytoin | 10-20 µg/mL | < 5% (unchanged) |

| p-HPPH | 1-10 µg/mL | 60-90% (as glucuronide conjugate) |

| m-HPPH | 0.1-1.5 µg/mL | 1-10% (as glucuronide conjugate) |

Table 2: Enzyme Kinetics of Phenytoin Hydroxylation

| Enzyme Isoform | Metabolite Formed | Michaelis-Menten Constant (Km) |

| CYP2C9 | p-HPPH | 4-10 µM |

| CYP2C9 | m-HPPH | ~12 µM |

| CYP2C19 | p-HPPH | 80-120 µM |

Experimental Protocols

Accurate analysis of m-HPPH in biological matrices is critical for research. Below are detailed methodologies for its extraction and quantification.

Extraction of m-HPPH from Plasma: Solid-Phase Extraction (SPE) Workflow

A robust sample preparation is paramount for removing interfering substances. The following workflow details a common SPE procedure.

Caption: A typical Solid-Phase Extraction (SPE) workflow for m-HPPH.

Detailed Methodology:

-

Sample Preparation: To 1 mL of plasma, add an internal standard (e.g., deuterated m-HPPH). Precipitate proteins by adding 2 mL of ice-cold acetonitrile, followed by vortexing and centrifugation (10,000 x g for 10 min).

-

SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned by sequentially passing 3 mL of methanol and 3 mL of deionized water.

-

Sample Loading: The supernatant from the precipitation step is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with 3 mL of 5% methanol in water to remove polar impurities.

-

Elution: m-HPPH and other metabolites are eluted with 3 mL of methanol.

-

Final Preparation: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in 100 µL of the initial mobile phase for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the sensitivity and specificity required for accurate quantification of m-HPPH.

-

Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

m-HPPH: Q1: 267.1 m/z -> Q3: 194.1 m/z

-

p-HPPH: Q1: 267.1 m/z -> Q3: 165.1 m/z

-

-

Biological Significance and Logical Relationships

The formation of m-HPPH is not merely a clearance pathway; it has potential toxicological implications. The metabolite can be further bioactivated to reactive intermediates, such as catechols and quinones, which can form covalent adducts with cellular macromolecules, contributing to idiosyncratic drug reactions.

Caption: The logical pathway from m-HPPH to potential toxicity.

Conclusion for Drug Development Professionals

A thorough understanding of this compound is crucial for a complete assessment of phenytoin's disposition and safety. For drug development professionals, this knowledge underscores the importance of:

-

Comprehensive Metabolite Profiling: Identifying and quantifying all significant metabolites, not just the most abundant ones.

-

Investigating Bioactivation Pathways: Assessing the potential for minor metabolites to form reactive intermediates.

-

Pharmacogenomics: Understanding how genetic variations in metabolizing enzymes (e.g., CYP2C9) can alter the ratio of p-HPPH to m-HPPH, potentially predisposing certain individuals to adverse reactions.

Future research should continue to explore the specific mechanisms of m-HPPH-mediated toxicity and its clinical relevance. This will aid in the development of safer therapeutic agents and personalized medicine strategies for patients requiring long-term anticonvulsant therapy.

An In-Depth Technical Guide to 5-(3-hydroxyphenyl)-5-phenylhydantoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-hydroxyphenyl)-5-phenylhydantoin is a significant metabolite of the widely used anti-epileptic drug, phenytoin (B1677684). As a product of aromatic hydroxylation, its formation is a key step in the metabolic clearance of phenytoin. Understanding the chemical properties, synthesis, and biological interactions of this metabolite is crucial for a comprehensive pharmacological profile of phenytoin and for the development of new therapeutic agents with improved metabolic stability and reduced potential for drug-drug interactions. This technical guide provides a detailed overview of the chemical structure, synthesis, and analytical methodologies related to this compound, and discusses its role within the broader context of phenytoin metabolism.

Chemical Structure and Properties

This compound, a derivative of hydantoin (B18101), possesses a core five-membered ring structure containing two nitrogen atoms. It is distinguished by the presence of a phenyl group and a 3-hydroxyphenyl group at the 5-position of the hydantoin ring.

Chemical Formula: C₁₅H₁₂N₂O₃[1]

Molecular Weight: 268.27 g/mol [1]

CAS Number: 30074-03-4

Synonyms: 3-HPPH, 5-(m-hydroxyphenyl)-5-phenylhydantoin

The presence of the hydroxyl group on the phenyl ring influences the molecule's polarity and potential for further metabolic conjugation, primarily through glucuronidation. The stereochemistry at the C-5 position is of particular importance, as enzymatic hydroxylation of phenytoin can lead to the formation of different stereoisomers of its metabolites, which may exhibit distinct biological activities.[2][3]

Synthesis and Experimental Protocols

Hypothetical Synthetic Protocol (Adapted from similar syntheses):

Objective: To synthesize this compound.

Materials:

-

Potassium cyanide (KCN)

-

Ammonium (B1175870) carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxybenzophenone in ethanol.

-

Add an aqueous solution of potassium cyanide and ammonium carbonate to the flask.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to precipitate the crude product.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield purified this compound.

Purification and Characterization:

-

Purification: Recrystallization, column chromatography.

-

Characterization: Melting point determination, ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Metabolism of Phenytoin and Formation of this compound

Phenytoin undergoes extensive metabolism in the liver, primarily through oxidation by cytochrome P450 enzymes.[2][4] The major metabolic pathway is aromatic hydroxylation of one of the phenyl rings to form hydroxylated metabolites. Hydroxylation at the para-position to yield 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) is the predominant pathway, accounting for a significant portion of phenytoin clearance.[3][5] However, hydroxylation at the meta-position also occurs, leading to the formation of this compound (m-HPPH).

The formation of these hydroxylated metabolites is primarily catalyzed by CYP2C9 and, to a lesser extent, CYP2C19.[2][3] These enzymes exhibit stereoselectivity in the hydroxylation process. For the major metabolite, p-HPPH, CYP2C9 preferentially forms the (S)-enantiomer, while CYP2C19 produces a racemic mixture of (R)- and (S)-p-HPPH.[2][3] The stereochemistry of m-HPPH formation is less well-characterized but is also likely to be influenced by the specific CYP isoforms involved.

Following hydroxylation, these metabolites are primarily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form water-soluble glucuronides, which are then excreted in the urine.[3]

Quantitative Data

Quantitative data specifically for this compound is limited in publicly available literature. Most studies have focused on the major metabolite, p-HPPH. However, analytical methods developed for p-HPPH can be adapted for the quantification of m-HPPH in biological matrices.

| Parameter | Value | Matrix | Analytical Method | Reference |

| Plasma Concentration (unconjugated p-HPPH) | 0.04 - 0.2 µg/mL | Human Plasma | Mass Fragmentography | [6] |

| Plasma Concentration (conjugated p-HPPH) | 1.2 - 4.5 µg/mL | Human Plasma | Mass Fragmentography | [6] |

Note: The above data is for the para-isomer and is provided for context. Similar concentration ranges might be expected for the meta-isomer, but would require specific analytical validation.

Analytical Methodologies

The quantitative analysis of this compound in biological fluids is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the state-of-the-art technique for this purpose, offering high sensitivity and specificity.

Experimental Protocol: Quantification in Plasma by HPLC-MS/MS (Adapted from methods for p-HPPH)

Objective: To determine the concentration of this compound in human plasma.

Materials and Reagents:

-

Human plasma samples

-

This compound analytical standard

-

Internal standard (e.g., a stable isotope-labeled analog)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add the internal standard solution.

-

Perform protein precipitation by adding 300 µL of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Alternatively, for cleaner samples, perform solid-phase extraction (SPE) to isolate the analyte and internal standard.

-

-

HPLC-MS/MS Analysis:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Detection: Multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of the analytical standard.

-

Calculate the concentration of the analyte in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Biological Activity and Significance

The biological activity of this compound has not been as extensively studied as that of its para-isomer. For p-HPPH, studies have investigated its potential role in some of the chronic side effects of phenytoin, such as gingival hyperplasia.[7] It has been shown that the (R)-enantiomer of p-HPPH can selectively stimulate the proliferation of human dermal fibroblasts in vitro.[7]

Experimental Protocol: Fibroblast Proliferation Assay (General Protocol)

Objective: To assess the effect of this compound on the proliferation of human dermal fibroblasts.

Materials:

-

Human dermal fibroblasts (HDFs)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution

-

Cell Counting Kit-8 (CCK-8) or similar proliferation assay kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HDFs into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Proliferation Assay (CCK-8):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. EP0647630A1 - Process for producing 5-arylhydantoins - Google Patents [patents.google.com]

- 5. Stereochemistry of aromatic phenytoin hydroxylation in various drug hydroxylation phenotypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma concentrations of 5-(4-hydroxyphenyl)-5-phenylhydantoin in phenytoin-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-(3-hydroxyphenyl)-5-phenylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 5-(3-hydroxyphenyl)-5-phenylhydantoin, a known metabolite of the anti-seizure medication phenytoin (B1677684). This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug metabolism.

Core Spectroscopic Data

Precise spectroscopic data for this compound is essential for its unambiguous identification and characterization. While publicly available, comprehensive peak-list data is limited, the following tables summarize expected and reported spectroscopic characteristics.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical Shift (δ) ppm | Assignment |

| ~9.6 (s, 1H) | Ar-OH |

| ~8.4 (s, 1H) | N-H (3) |

| ~7.8 (s, 1H) | N-H (1) |

| ~7.2-7.4 (m, 5H) | Phenyl-H |

| ~6.7-7.1 (m, 4H) | Hydroxyphenyl-H |

| Note: Predicted values based on known spectra of similar compounds. Actual values may vary depending on solvent and instrument conditions.[1] |

Table 2: Mass Spectrometry (MS) Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₂N₂O₃ |

| Molecular Weight | 268.27 g/mol |

| Exact Mass | 268.0848 g/mol |

| Primary Ionization Mode | Electron Ionization (EI) |

| Key Fragment Ions (m/z) | 268 (M+), 180, 165, 104, 91, 77 |

| Note: Fragmentation patterns are predicted based on common pathways for hydantoin (B18101) and aromatic compounds. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of hydantoins from ketones.[2][3][4][5][6]

Materials:

-

Potassium cyanide (KCN)

-

Ammonium (B1175870) carbonate ((NH₄)₂CO₃)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzophenone (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Add potassium cyanide (2 equivalents) and ammonium carbonate (4 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 80-90°C) with constant stirring for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated hydrochloric acid to pH 2-3 to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: A flowchart illustrating the key stages of the Bucherer-Bergs synthesis.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0 to 200 ppm and a larger number of scans compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Employ Electron Ionization (EI) as the ionization method.[7][8][9][10] The standard electron energy is 70 eV.

-

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Biological Context: Phenytoin Metabolism

This compound is a metabolite of phenytoin, a widely used anticonvulsant drug. The metabolic pathway of phenytoin primarily involves hydroxylation by cytochrome P450 enzymes, followed by glucuronidation.

Caption: A simplified diagram of the metabolic conversion of phenytoin to its hydroxylated metabolites.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 4. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-(p-hydroxyphenyl)-5-phenylhydantoin (5-HPPH): Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key scientific investigations into 5-(p-hydroxyphenyl)-5-phenylhydantoin (5-HPPH), the principal metabolite of the widely used anti-epileptic drug, phenytoin (B1677684). This document details the initial identification of 5-HPPH, its synthesis, pharmacokinetic profile, and significant pharmacological activities, with a focus on its role in phenytoin-associated side effects. Quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided to support further research and development.

Introduction

Phenytoin, a hydantoin (B18101) derivative, has been a cornerstone in the management of epilepsy for decades. Its therapeutic efficacy is, however, accompanied by a narrow therapeutic index and a variety of adverse effects. A thorough understanding of its metabolism is crucial for optimizing its clinical use and mitigating its toxicities. The primary metabolic pathway of phenytoin in humans involves the aromatic hydroxylation of one of the phenyl rings, leading to the formation of 5-(p-hydroxyphenyl)-5-phenylhydantoin, commonly known as p-HPPH or 5-HPPH. This metabolite, while largely inactive as an anticonvulsant, is implicated in several of the chronic side effects associated with long-term phenytoin therapy, most notably gingival hyperplasia. This guide will delve into the scientific journey of 5-HPPH, from its initial discovery to our current understanding of its biochemical and physiological roles.

Discovery and History

The identification of 5-HPPH as a major metabolite of phenytoin was a significant step in understanding the drug's disposition in the human body. Early studies in the mid-20th century focused on elucidating the metabolic fate of phenytoin. By the late 1970s, 5-HPPH was firmly established as the principal urinary product of phenytoin metabolism in humans[1]. Gas chromatographic methods were developed for its routine determination in urine, which greatly facilitated pharmacokinetic and metabolic studies[1]. These early analytical techniques were crucial in quantifying the extent of phenytoin metabolism to 5-HPPH and in investigating the clinical implications of this metabolic pathway.

A significant finding in the history of 5-HPPH research was the discovery of its stereochemistry. The introduction of a hydroxyl group creates a chiral center, leading to the formation of (R)- and (S)-enantiomers. It was later discovered that the metabolism of phenytoin to 5-HPPH is stereoselective, with the (S)-enantiomer being the predominant form found in circulation[2]. This stereoselectivity has important toxicological implications, as the less abundant (R)-enantiomer has been shown to be more potent in inducing certain adverse effects[2].

Synthesis of 5-HPPH

The availability of pure 5-HPPH is essential for research into its pharmacological and toxicological properties. Several methods for its synthesis have been reported.

Synthesis from p-Hydroxybenzaldehyde and Hydantoin

A common laboratory-scale synthesis involves the condensation of p-hydroxybenzaldehyde with hydantoin. This method, adapted from procedures for similar hydantoin derivatives, provides a straightforward route to the intermediate 5-(p-hydroxybenzal)hydantoin, which can then be further processed.

Experimental Protocol:

-

Step 1: Synthesis of 5-(p-hydroxybenzal)hydantoin:

-

An intimate mixture of p-hydroxybenzaldehyde (0.050 mole) and hydantoin (0.055 mole) is placed in a round-bottomed flask.

-

Dry piperidine (B6355638) (10 ml) is added, and the mixture is heated in an oil bath to 130°C for 30 minutes.

-

The resulting red solution is cooled to room temperature and acidified with 12N hydrochloric acid.

-

The yellow precipitate of 5-(p-hydroxybenzal)hydantoin is collected by filtration, washed with cold water, and dried[3].

-

-

Step 2: Conversion to 5-(p-hydroxyphenyl)hydantoin:

-

Further reduction of the benzalhydantoin intermediate is required to yield 5-HPPH. While the provided search results do not offer a specific, detailed protocol for this reduction step, it would typically involve catalytic hydrogenation or another suitable chemical reduction method to saturate the double bond.

-

Synthesis from Phenol (B47542), Glyoxylic Acid, and Urea (B33335)

A patented process describes the synthesis of 5-(p-hydroxyphenyl)hydantoin by reacting phenol, glyoxylic acid, and urea in an acidic aqueous medium[4].

Experimental Protocol:

-

A mixture of aqueous glyoxylic acid (0.27 mole), urea (0.33 mole), phenol (0.48 mole), and concentrated hydrochloric acid (50 ml) is stirred at room temperature for 3 hours and then at 50°C for 20 hours.

-

The reaction mixture is cooled to room temperature, and the solid product is filtered off.

-

The filter cake is washed with water and can be further purified by recrystallization from methanol[4].

Metabolism and Pharmacokinetics

Phenytoin is primarily metabolized in the liver by cytochrome P450 enzymes, predominantly CYP2C9 and, to a lesser extent, CYP2C19, to form 5-HPPH[5][6][7]. This metabolite is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), mainly UGT1A1, UGT1A4, UGT1A6, and UGT1A9, to form a water-soluble glucuronide which is excreted in the urine[6][8]. Up to 90% of a phenytoin dose is metabolized to 5-HPPH[6].

Table 1: Pharmacokinetic Parameters of Phenytoin and 5-HPPH

| Parameter | Phenytoin | 5-HPPH | Reference |

| Primary Metabolizing Enzymes | CYP2C9, CYP2C19 | - | [5][6][7] |

| Primary Conjugating Enzymes | - | UGT1A1, UGT1A4, UGT1A6, UGT1A9 | [6][8] |

| Protein Binding | ~90% | Not specified | [5] |

| Volume of Distribution (Vd) | ~0.75 L/kg | Not specified | [5] |

| Elimination | Primarily hepatic metabolism | Renal excretion of glucuronide conjugate | [6][10] |

| Half-life (t1/2) | 6-24 hours (dose-dependent) | Not specified | [7] |

Note: Specific pharmacokinetic parameters for 5-HPPH are not well-documented in the reviewed literature.

Pharmacological and Toxicological Effects

While 5-HPPH is considered an inactive metabolite in terms of anticonvulsant activity, it is not devoid of biological effects. A significant body of research has focused on its role in the pathogenesis of phenytoin-induced gingival hyperplasia.

Effects on Gingival Fibroblasts

In vitro studies have demonstrated that 5-HPPH can directly affect human gingival fibroblasts.

-

Proliferation: One study found that 5-HPPH at a concentration of 0.20 µg/ml interfered with the cell division of human fibroblast-like cells from gingival biopsies without affecting protein or DNA synthesis[11]. Another study showed that the (R)-enantiomer of 5-HPPH selectively stimulated the growth of normal human dermal fibroblasts, suggesting it is the more toxic enantiomer with respect to gingival hyperplasia[2].

-

Inflammatory Response: 5-HPPH has been shown to potentiate the inflammatory response in human gingival fibroblasts. It upregulates the production of prostaglandins, such as PGE2, when the cells are challenged with pro-inflammatory cytokines like interleukin-1 (IL-1) or tumor necrosis factor-alpha (TNF-alpha)[12]. This effect is thought to occur at the level of phospholipase A2[12].

Table 2: In Vitro Effects of 5-HPPH on Fibroblasts

| Cell Type | 5-HPPH Concentration | Observed Effect | Reference |

| Human Gingival Fibroblasts | 0.20 µg/ml | Interference with cell division | [11] |

| Normal Human Dermal Fibroblasts | Not specified | (R)-enantiomer selectively stimulated growth | [2] |

| Human Gingival Fibroblasts | 1.2-2.4 µg/ml | Potentiation of IL-1 and TNF-alpha induced PGE2 formation | [12] |

Experimental Protocol: In Vitro Study of 5-HPPH on Human Gingival Fibroblast Proliferation

-

Cell Culture:

-

Primary human gingival fibroblasts are isolated from gingival biopsies obtained from healthy donors.

-

The tissues are digested with collagenase and dispase to release the fibroblasts.

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2. Fibroblasts from early passages (e.g., 2-4) are used for experiments to maintain their phenotypic stability[13].

-

-

Cell Treatment:

-

Fibroblasts are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

-

The culture medium is then replaced with a medium containing various concentrations of 5-HPPH (e.g., 0.05, 0.1, 0.2, 0.5 µg/ml). A vehicle control (the solvent used to dissolve 5-HPPH) is also included.

-

-

Proliferation Assay (MTT Assay):

-

After the desired incubation period (e.g., 24, 48, 72 hours), the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well.

-

The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[14].

-

Receptor Binding Profile

The direct receptor binding profile of 5-HPPH has not been extensively characterized. Phenytoin's primary mechanism of action as an anticonvulsant involves the blockade of voltage-gated sodium channels[5]. There is evidence to suggest that phenytoin and other anticonvulsants like carbamazepine (B1668303) and lamotrigine (B1674446) share a common binding site on the extracellular side of the sodium channel[15]. However, it is not known whether 5-HPPH interacts with this or any other specific receptor. The lack of significant anticonvulsant activity of 5-HPPH suggests that its affinity for the sodium channel is likely much lower than that of the parent drug. Further research is needed to elucidate the molecular targets of 5-HPPH and to understand the mechanisms underlying its biological effects.

Analytical Methodology

The accurate quantification of 5-HPPH in biological matrices is crucial for pharmacokinetic and toxicological studies.

Gas Chromatography (GC)

Early methods for the determination of 5-HPPH relied on gas chromatography, often coupled with mass spectrometry (GC-MS). These methods typically involve the hydrolysis of the glucuronide conjugate, extraction of the free 5-HPPH, and derivatization (e.g., on-column methylation) to improve its volatility and chromatographic properties[1].

High-Performance Liquid Chromatography (HPLC)

More recently, high-performance liquid chromatography (HPLC) has become the method of choice for the analysis of 5-HPPH. HPLC offers several advantages over GC, including the ability to analyze less volatile and thermally labile compounds without derivatization. Reversed-phase HPLC with UV detection is commonly used for the quantification of total 5-HPPH. Chiral HPLC methods have also been developed to separate and quantify the (R)- and (S)-enantiomers of 5-HPPH, which is important for studying their differential toxicological effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathway of phenytoin to 5-HPPH and a typical experimental workflow for studying the effects of 5-HPPH on gingival fibroblasts.

Caption: Metabolic pathway of phenytoin to 5-HPPH and its subsequent excretion.

Caption: Experimental workflow for in vitro studies of 5-HPPH on fibroblasts.

Conclusion and Future Directions

5-(p-hydroxyphenyl)-5-phenylhydantoin is a historically and clinically significant metabolite of phenytoin. While its discovery was a key step in understanding the disposition of the parent drug, subsequent research has revealed its own biological activities, particularly in the context of adverse drug reactions such as gingival hyperplasia. The stereoselective metabolism and differential effects of its enantiomers add another layer of complexity to its pharmacological profile.

Despite decades of research, there are still notable gaps in our knowledge of 5-HPPH. A comprehensive pharmacokinetic profile in humans remains to be fully elucidated. Furthermore, the molecular targets and receptor binding profile of 5-HPPH are largely unknown. Future research should focus on these areas to better understand the mechanisms by which 5-HPPH contributes to phenytoin's side effect profile. The development of more detailed and standardized in vitro and in vivo models will be crucial in this endeavor. A deeper understanding of 5-HPPH will not only aid in the safer use of phenytoin but may also provide insights into the mechanisms of drug-induced tissue changes and inform the development of novel therapeutic strategies to mitigate these adverse effects.

References

- 1. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP0001319A1 - Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained - Google Patents [patents.google.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ClinPGx [clinpgx.org]

- 7. ijcrt.org [ijcrt.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Phenytoin metabolism in subjects with long and short plasma half-lives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenytoin – Pharmacokinetics [sepia2.unil.ch]

- 11. The effect of the phenytoin metabolite p-HPPH on proliferation of gingival fibro-blasts in vitro | Acta Odontologica Scandinavica [medicaljournalssweden.se]

- 12. The phenytoin metabolite p-HPPH upregulates prostaglandin biosynthesis in human gingival fibroblasts challenged to interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Assessment of Human Gingival Fibroblast Proliferation after Laser Stimulation In Vitro Using Different Laser Types and Wavelengths (1064, 980, 635, 450, and 405 nm)—Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A common anticonvulsant binding site for phenytoin, carbamazepine, and lamotrigine in neuronal Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 5-(3-hydroxyphenyl)-5-phenylhydantoin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the available solubility data and relevant physicochemical properties of 5-(3-hydroxyphenyl)-5-phenylhydantoin, a primary metabolite of the anticonvulsant drug phenytoin (B1677684). Due to the limited availability of direct quantitative solubility data for the meta-hydroxy isomer, this report includes data for the structurally similar para-hydroxy isomer, 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), and the parent compound, phenytoin, to provide a comprehensive solubility profile by proxy. This guide also outlines a standardized experimental protocol for solubility determination and presents a visualization of the metabolic pathway of phenytoin.

Introduction

This compound is a significant metabolite of phenytoin, an extensively used anti-epileptic drug. The physicochemical properties of drug metabolites, particularly solubility, are crucial for understanding their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, and excretion (ADME). This document collates the available information to support further research and development activities.

Solubility Profile

Solubility Data for Related Compounds

The following tables summarize the available quantitative solubility data for 5-(4-hydroxyphenyl)-5-phenylhydantoin and phenytoin.

Table 1: Solubility of 5-(4-hydroxyphenyl)-5-phenylhydantoin

| Solvent/Medium | Temperature | Solubility | Citation |

| Water (pH 7.4) | Not Specified | > 40.2 µg/mL | |

| Water | 37 °C | 36 mg/L | [1][2] |

| DMF:MeOH (2:1) | Not Specified | 50 mg/mL | [2][3] |

Table 2: Solubility of Phenytoin

| Solvent/Medium | Temperature | Solubility | Citation |

| Aqueous Buffer (pH 7.0 or less) | Not Specified | ~14 µg/mL | |

| Ethanol | Not Specified | ~15 mg/mL | |

| DMSO | Not Specified | ~25 mg/mL | |

| DMF | Not Specified | ~25 mg/mL | |

| 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following is a generalized protocol that can be adapted for this compound.[4][5][6]

Objective: To determine the equilibrium solubility of this compound in a specified solvent system (e.g., water, phosphate (B84403) buffer at various pH values).

Materials:

-

This compound (solid)

-

Solvent of choice (e.g., deionized water, phosphate buffers)

-

Glass vials with screw caps

-

Shaker or rotator capable of constant agitation

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Sample Collection: Carefully collect an aliquot of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

-

Dilution and Quantification: Dilute the collected supernatant with an appropriate solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS.

-

Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.

Visualization of Phenytoin Metabolism

Since this compound is a metabolite of phenytoin, understanding its formation pathway is essential. The following diagram illustrates the metabolic conversion of phenytoin to its hydroxylated metabolites.

This diagram illustrates the primary metabolic pathway of phenytoin, which is initiated by cytochrome P450 enzymes (CYP2C9 and CYP2C19) to form a reactive arene oxide intermediate.[7][8][9] This intermediate is then converted to hydroxylated metabolites, including 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) and this compound (m-HPPH), by epoxide hydrolase.[7][8] These metabolites can undergo further metabolism to form catechol derivatives or be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) for excretion.[7][8] The arene oxide can also be converted to a dihydrodiol metabolite.[7][8]

References

- 1. Page loading... [guidechem.com]

- 2. 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN CAS#: 2784-27-2 [m.chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ClinPGx [clinpgx.org]

- 8. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

In Vitro Profile of 5-(3-hydroxyphenyl)-5-phenylhydantoin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-hydroxyphenyl)-5-phenylhydantoin (3-HPPH) is a minor metabolite of phenytoin (B1677684), a widely used anticonvulsant medication.[1] While the majority of research has focused on the primary metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin (4-HPPH), understanding the in vitro characteristics of all metabolites is crucial for a comprehensive safety and efficacy profile of the parent drug. This document provides a technical guide to the available in vitro data on 3-HPPH, drawing comparisons with its more extensively studied isomer and outlining relevant experimental protocols. Due to the limited direct research on 3-HPPH, this guide extrapolates from studies on phenytoin and 4-HPPH to propose potential areas of investigation and methodologies.

Physicochemical and Metabolic Profile

This compound is formed via the aromatic hydroxylation of one of the phenyl rings of phenytoin. This metabolic process is primarily carried out by cytochrome P450 enzymes in the liver.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂O₃ | [2] |

| Molecular Weight | 268.27 g/mol | [2] |

| Parent Compound | Phenytoin | [1][2] |

| Primary Metabolizing Enzymes (of Phenytoin) | CYP2C9, CYP2C19 | [1][3] |

| Solvation Energy (calculated) | -14.16 kcal/mol | [1] |

| Dipole Moment (calculated) | 1.64 D | [1] |

Putative Biological Activity and Mechanism of Action

Direct in vitro studies on the biological activity of 3-HPPH are not extensively reported in the literature. However, studies on hydroxylated metabolites of phenytoin and similar anticonvulsants like carbamazepine (B1668303) suggest potential for bioactivation.[4] Peroxidases, such as myeloperoxidase (MPO), can oxidize hydroxylated metabolites into reactive free radical intermediates.[4][5] These reactive species have the potential to bind covalently to proteins and generate reactive oxygen species (ROS), which may contribute to idiosyncratic drug reactions.[4][5]

While the primary metabolite 4-HPPH is generally considered inactive, its enantiomers have been shown to have biological effects, such as the selective stimulation of fibroblast growth by the (R)-enantiomer, which is implicated in gingival hyperplasia.[6] It is plausible that 3-HPPH could also exhibit unforeseen biological activities, warranting further in vitro investigation.

Phenytoin Metabolic Pathway

The following diagram illustrates the metabolic conversion of phenytoin to its hydroxylated metabolites, including this compound.

Caption: Metabolic pathway of Phenytoin to its major and minor hydroxylated metabolites.

Experimental Protocols for In Vitro Assessment

While specific protocols for 3-HPPH are scarce, the following methodologies, adapted from studies on related compounds, can be applied to investigate its in vitro properties.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the effect of 3-HPPH on the viability of various cell lines (e.g., HepG2 for hepatotoxicity, fibroblasts for effects on connective tissue).

-

Methodology:

-

Culture selected cell lines in 96-well plates to achieve 80-90% confluency.

-

Prepare a stock solution of 3-HPPH in a suitable solvent (e.g., DMSO) and create serial dilutions in culture medium to achieve the desired final concentrations.

-

Replace the culture medium in the wells with the medium containing different concentrations of 3-HPPH. Include vehicle-only controls.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.

-

Measure the absorbance or fluorescence using a plate reader and calculate the percentage of viable cells relative to the control.

-

Enzyme Inhibition/Induction Assays

-

Objective: To evaluate the potential of 3-HPPH to inhibit or induce key drug-metabolizing enzymes (e.g., CYP450 isoforms).

-

Methodology (Inhibition):

-

Use human liver microsomes or recombinant CYP enzymes.

-

Incubate the microsomes or enzymes with a specific probe substrate for the CYP isoform of interest in the presence and absence of 3-HPPH.

-

After a defined incubation period, stop the reaction.

-

Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.

-

Calculate the IC₅₀ value for 3-HPPH to determine its inhibitory potency.

-

Peroxidase-Mediated Bioactivation Assay

-

Objective: To investigate if 3-HPPH is a substrate for peroxidases, leading to the formation of reactive metabolites.

-

Methodology:

-

Prepare a reaction mixture containing horseradish peroxidase or myeloperoxidase, hydrogen peroxide (H₂O₂), and 3-HPPH in a suitable buffer.

-

Incubate the mixture at 37°C.

-

At various time points, analyze the reaction mixture for the disappearance of the parent compound and the formation of metabolites (e.g., dimers) by HPLC or LC-MS/MS.

-

To trap reactive intermediates, the assay can be performed in the presence of a trapping agent like N-acetylcysteine or glutathione, followed by LC-MS/MS analysis for adducts.

-

General Workflow for In Vitro Metabolite Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a drug metabolite like this compound.

Caption: A generalized workflow for the in vitro characterization of a drug metabolite.

Conclusion